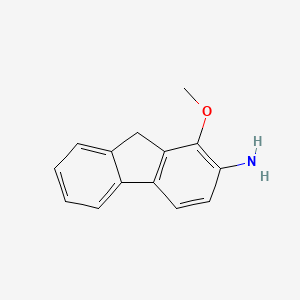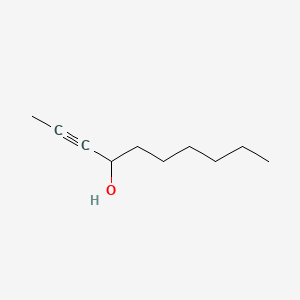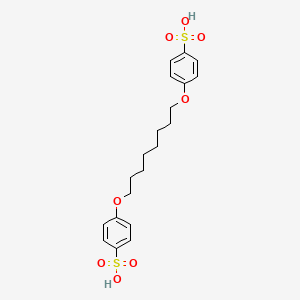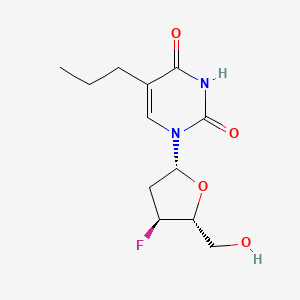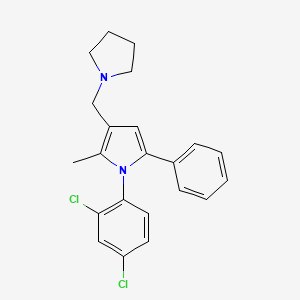
Uridine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-: is a modified nucleoside derivative of uridine. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications enhance its stability and make it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves multiple steps. The starting material is typically uridine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced at the 2’ and 5’ positions through silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
化学反応の分析
Types of Reactions: Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is used in the study of nucleoside analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of modified nucleosides in biological systems .
Medicine: Its modified structure allows it to interact with biological targets in unique ways, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nucleoside analogs for various applications, including pharmaceuticals and biotechnology .
作用機序
The mechanism of action of Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets. The cyano group at the 3’ position allows the compound to form stable complexes with enzymes and nucleic acids. The bis-O-((1,1-dimethylethyl)dimethylsilyl) groups enhance the compound’s stability and protect it from enzymatic degradation. These interactions can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects .
類似化合物との比較
Uridine, 3’-O-((1,1-dimethylethyl)dimethylsilyl)-2’-deoxy-5’-cyanoethyl: This compound has similar modifications but differs in the position of the cyano group.
Uridine, 2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-3’-deoxy: This compound lacks the cyano group but has similar silyl protection.
Uniqueness: Uridine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the combination of the cyano group at the 3’ position and the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
121055-67-2 |
|---|---|
分子式 |
C22H39N3O5Si2 |
分子量 |
481.7 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C22H39N3O5Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)25-12-11-17(26)24-20(25)27/h11-12,15-16,18-19H,14H2,1-10H3,(H,24,26,27)/t15-,16-,18-,19-/m1/s1 |
InChIキー |
DYJGGZRLTCJHGG-PSBWJHGTSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
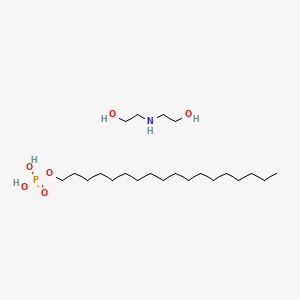

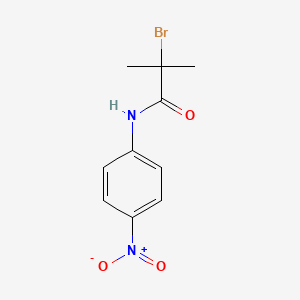
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

